molecular formula C7H9N3OS2 B1269642 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone CAS No. 309283-44-1

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone

Cat. No.: B1269642
CAS No.: 309283-44-1
M. Wt: 215.3 g/mol
InChI Key: YZCTXNOTTHVMPI-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone is a chemical compound with the molecular formula C10H9N3OS2. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring is known to interact with nucleic acids and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS2/c8-6-9-10-7(13-6)12-3-5(11)4-1-2-4/h4H,1-3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCTXNOTTHVMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353831
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309283-44-1
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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